REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:7](N)=[N:8][N:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:10]=1)=[O:5])[CH3:2].N(OCCC(C)C)=O>O1CCCC1>[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][N:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:10]=1)=[O:5])[CH3:2]
|
Name
|
|
Quantity
|
64.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=NN(C1)C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
98.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
65 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at 65° C. for 3 hr
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
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Type
|
ADDITION
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Details
|
Hexane (500 mL) was added to the residue
|
Type
|
WASH
|
Details
|
the residue was washed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C=NN(C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g | |
YIELD: CALCULATEDPERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |